2-(Perylen-3-YL)-1,3-benzoxazole
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Overview
Description
2-(Perylen-3-YL)-1,3-benzoxazole is an organic compound that features a perylene moiety fused with a benzoxazole ring. This compound is of significant interest due to its unique photophysical properties, making it valuable in various scientific and industrial applications, particularly in the fields of materials science and photochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Perylen-3-YL)-1,3-benzoxazole typically involves the condensation of perylene derivatives with benzoxazole precursors. One common method includes the reaction of perylene-3-carboxylic acid with o-aminophenol under acidic conditions to form the desired benzoxazole ring. The reaction is usually carried out in a solvent such as toluene or xylene, with a catalyst like polyphosphoric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Perylen-3-YL)-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of perylenequinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced perylene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Perylenequinone derivatives.
Reduction: Reduced perylene derivatives.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
2-(Perylen-3-YL)-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses due to its strong luminescence properties.
Biology: Employed in bioimaging and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of 2-(Perylen-3-YL)-1,3-benzoxazole primarily involves its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of singlet oxygen and other reactive oxygen species. These reactive species can induce oxidative damage to cellular components, making the compound effective in photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
5-(Perylen-3-yl)ethynyl-arabino-uridine: Another perylene derivative with similar photophysical properties.
Perylenequinone: Known for its strong fluorescence and used in similar applications.
Uniqueness
2-(Perylen-3-YL)-1,3-benzoxazole is unique due to its specific structural configuration, which combines the properties of both perylene and benzoxazole. This combination enhances its photostability and luminescence efficiency, making it more suitable for applications requiring long-term stability and high sensitivity .
Properties
CAS No. |
401623-50-5 |
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Molecular Formula |
C27H15NO |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-perylen-3-yl-1,3-benzoxazole |
InChI |
InChI=1S/C27H15NO/c1-2-13-24-23(12-1)28-27(29-24)22-15-14-21-18-9-4-7-16-6-3-8-17(25(16)18)19-10-5-11-20(22)26(19)21/h1-15H |
InChI Key |
IXRIDDFTZWKKFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C4C5=CC=CC6=C5C(=CC=C6)C7=C4C3=CC=C7 |
Origin of Product |
United States |
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